Cas no 56354-62-2 (1-(4-Cyclohexylbenzyl)piperidine)

1-(4-Cyclohexylbenzyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 1-(4-Cyclohexylbenzyl)piperidine
- 1-[(4-cyclohexylphenyl)methyl]piperidine
- 56354-62-2
- SCHEMBL7319627
-
- インチ: InChI=1S/C18H27N/c1-3-7-17(8-4-1)18-11-9-16(10-12-18)15-19-13-5-2-6-14-19/h9-12,17H,1-8,13-15H2
- InChIKey: BOBQKIWBOQNKEQ-UHFFFAOYSA-N
- SMILES: C1CCC(CC1)C2=CC=C(C=C2)CN3CCCCC3
計算された属性
- 精确分子量: 257.214349865g/mol
- 同位素质量: 257.214349865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.1
- トポロジー分子極性表面積: 3.2Ų
1-(4-Cyclohexylbenzyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM179608-1g |
1-(4-cyclohexylbenzyl)piperidine |
56354-62-2 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A129005806-1g |
1-(4-Cyclohexylbenzyl)piperidine |
56354-62-2 | 95% | 1g |
$521.40 | 2023-09-01 | |
Chemenu | CM179608-1g |
1-(4-cyclohexylbenzyl)piperidine |
56354-62-2 | 95% | 1g |
$549 | 2021-08-05 |
1-(4-Cyclohexylbenzyl)piperidine 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
1-(4-Cyclohexylbenzyl)piperidineに関する追加情報
Recent Advances in the Study of 1-(4-Cyclohexylbenzyl)piperidine (CAS: 56354-62-2) in Chemical Biology and Pharmaceutical Research
The compound 1-(4-Cyclohexylbenzyl)piperidine (CAS: 56354-62-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a key intermediate in the development of novel central nervous system (CNS) therapeutics, particularly in the modulation of neurotransmitter systems.
Recent synthetic approaches to 1-(4-Cyclohexylbenzyl)piperidine have emphasized efficiency and scalability, with a focus on optimizing yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method for its synthesis, achieving a 92% yield under mild conditions. This advancement is particularly significant for large-scale pharmaceutical production, where cost-effectiveness and environmental considerations are paramount. The study also explored the compound's stereochemical properties, which are crucial for its biological activity.
In terms of biological activity, 1-(4-Cyclohexylbenzyl)piperidine has shown promising results in preclinical studies as a potential modulator of sigma receptors, which are implicated in various neurological disorders. A recent in vitro study demonstrated its high affinity for sigma-1 receptors (Ki = 8.2 nM), suggesting potential applications in the treatment of neuropathic pain and neurodegenerative diseases. Furthermore, molecular docking studies have revealed its unique binding mode, which differs from traditional sigma receptor ligands, opening new avenues for drug design.
The pharmacokinetic profile of 1-(4-Cyclohexylbenzyl)piperidine has been another area of active investigation. A 2024 study in Drug Metabolism and Disposition reported favorable absorption and distribution characteristics in rodent models, with good blood-brain barrier penetration. However, the study also noted rapid metabolism via cytochrome P450 enzymes, suggesting that structural modifications may be necessary to improve its metabolic stability for therapeutic use. These findings are critical for the compound's development as a viable drug candidate.
Emerging research has also explored the potential of 1-(4-Cyclohexylbenzyl)piperidine derivatives in oncology. Preliminary studies indicate that certain fluorinated analogs exhibit selective cytotoxicity against cancer cell lines, particularly in glioblastoma models. The mechanism appears to involve interference with cellular energy metabolism, though further research is needed to fully elucidate this pathway. These findings position the compound as a versatile scaffold for the development of both CNS and oncology therapeutics.
In conclusion, recent studies on 1-(4-Cyclohexylbenzyl)piperidine (CAS: 56354-62-2) highlight its multifaceted potential in pharmaceutical development. From its optimized synthetic routes to its diverse biological activities, this compound represents a promising starting point for the design of novel therapeutics. Future research directions should focus on addressing its metabolic limitations and expanding its therapeutic applications through targeted structural modifications. The compound's unique properties continue to make it a valuable subject of investigation in chemical biology and drug discovery.
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